molecular formula C18H28O3 B1361782 Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 6386-38-5

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No.: B1361782
CAS No.: 6386-38-5
M. Wt: 292.4 g/mol
InChI Key: PXMJCECEFTYEKE-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate emerged as part of the broader evolution of hindered phenolic antioxidants during the mid-20th century. The compound was developed in response to the growing need for effective antioxidants capable of protecting various materials from oxidative degradation. The synthesis and characterization of this compound represented a significant advancement in antioxidant technology, particularly in the context of polymer stabilization where traditional antioxidants proved insufficient for emerging synthetic materials.

Historical records indicate that the compound was assigned to Switzerland in phase 1 of the Organisation for Economic Co-operation and Development High Production Volume Chemicals Programme, with Ciba Specialty Chemicals Incorporated serving as the sponsoring organization. The compound underwent extensive evaluation through multiple Organisation for Economic Co-operation and Development meetings, including the 1st Review Meeting in 1990 and subsequent assessments that identified the need for comprehensive testing protocols to establish its safety and efficacy profiles.

The development timeline of this compound reflects the systematic approach to creating specialized antioxidants with enhanced performance characteristics. The compound's commercial name "Metilox" was established to distinguish it from other hindered phenolic antioxidants and to facilitate its identification in industrial applications. This naming convention became standardized across multiple chemical databases and regulatory frameworks, ensuring consistent identification and classification protocols.

Chemical Nomenclature and Classification

This compound operates under multiple systematic nomenclature systems, reflecting its complex molecular structure and diverse applications. The International Union of Pure and Applied Chemistry designation identifies the compound as methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate, emphasizing the propanoate ester functionality. Alternative nomenclature includes benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester, which provides detailed structural information about the substitution patterns on the benzene ring.

The compound is registered under Chemical Abstracts Service number 6386-38-5, establishing its unique identity within chemical databases worldwide. Additional identification codes include the European Community number 228-985-4 and the Unique Ingredient Identifier 35RWF1ITXJ, facilitating regulatory compliance and international trade protocols. The compound's classification as a hindered phenolic antioxidant places it within a specialized category of chemical additives designed for material preservation applications.

Nomenclature System Chemical Name
International Union of Pure and Applied Chemistry methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Chemical Abstracts Service Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Common Name This compound
Commercial Name Metilox
Alternative Name Methyl di-t-butyl hydroxyhydrocinnamate

The systematic classification of this compound extends beyond basic nomenclature to include functional group categorization and mechanistic classification. The compound is categorized as a primary antioxidant due to its ability to directly scavenge free radicals through hydrogen atom donation. This classification distinguishes it from secondary antioxidants, which function through different mechanisms such as hydroperoxide decomposition.

Structural Characteristics and Molecular Properties

The molecular structure of this compound exhibits distinctive characteristics that directly correlate with its antioxidant properties. The compound features a molecular formula of C18H28O3 with a molecular weight of 292.42 grams per mole. The structural architecture incorporates a benzene ring substituted with two tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position, creating the characteristic hindered phenolic environment.

The propanoate ester chain extends from the benzene ring, providing additional molecular flexibility and influencing solubility characteristics. The International Chemical Identifier code 1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3 provides a systematic representation of the molecular connectivity. The International Chemical Identifier Key PXMJCECEFTYEKE-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational modeling applications.

Molecular Property Value
Molecular Formula C18H28O3
Molecular Weight 292.42 g/mol
Melting Point 60-67°C
Boiling Point 125-130°C (0.1 Torr)
Density 1.006±0.06 g/cm³
Refractive Index 1.5034
Water Solubility 2.2 mg/L at 20°C
LogP 4.866

The sterically hindered nature of the phenolic hydroxyl group represents the most critical structural feature affecting the compound's antioxidant activity. The two tert-butyl substituents positioned ortho to the hydroxyl group create significant steric hindrance, which paradoxically enhances the compound's ability to donate hydrogen atoms to free radicals while stabilizing the resulting phenoxyl radical. This structural arrangement prevents direct access of oxidizing species to the reactive center while maintaining the compound's capacity for radical scavenging reactions.

Computational chemistry analysis reveals additional molecular characteristics that influence the compound's behavior in various applications. The topological polar surface area measures 46.53 Ångström squared, indicating moderate polarity that affects solubility and permeation properties. The compound exhibits three hydrogen bond acceptors and one hydrogen bond donor, characteristics that influence its interaction with polymer matrices and other molecular systems. The presence of three rotatable bonds provides conformational flexibility that affects the compound's ability to access reactive sites within complex material systems.

Position within Hindered Phenolic Antioxidant Family

This compound occupies a distinctive position within the broader family of hindered phenolic antioxidants, characterized by its specific structural features and performance characteristics. The compound belongs to the category of mono-phenolic antioxidants, distinguished from poly-phenolic variants by the presence of a single hindered phenolic functional group. This classification influences its antioxidant mechanism, compatibility with various materials, and performance under different environmental conditions.

The hindered phenolic antioxidant family encompasses various structural modifications designed to optimize performance for specific applications. This compound represents a balanced approach to molecular design, incorporating sufficient steric hindrance to enhance radical stability while maintaining adequate solubility and compatibility characteristics. The compound's ester functionality provides improved compatibility with polymer systems compared to corresponding carboxylic acid derivatives, while the methyl ester group offers enhanced volatility characteristics compared to higher molecular weight ester variants.

Comparative analysis within the hindered phenolic antioxidant family reveals that this compound exhibits intermediate molecular weight characteristics. This positioning provides advantages in applications requiring balance between antioxidant efficacy and material compatibility. Unlike higher molecular weight variants such as Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), the compound maintains sufficient volatility for processing applications while avoiding the excessive volatility associated with smaller phenolic antioxidants.

Compound Type Molecular Weight Range Primary Applications Key Characteristics
Low Molecular Weight Phenolics 150-250 g/mol Short-term protection High volatility, limited retention
This compound 292.42 g/mol General purpose stabilization Balanced properties, moderate volatility
High Molecular Weight Phenolics 500-1500 g/mol Long-term protection Low volatility, excellent retention
Polymeric Phenolics >1500 g/mol Specialized applications Non-extractable, permanent protection

The mechanism of action for this compound within the hindered phenolic antioxidant family follows the established radical scavenging pathway characteristic of primary antioxidants. The compound donates hydrogen atoms from the phenolic hydroxyl group to peroxy radicals, forming stable phenoxyl radicals that terminate oxidation chain reactions. The resulting phenoxyl radical is stabilized through resonance delocalization within the aromatic system and steric protection provided by the adjacent tert-butyl groups.

Research indicates that this compound demonstrates enhanced antioxidant efficiency compared to non-hindered phenolic compounds due to the stabilization of the phenoxyl radical intermediate. The compound's effectiveness in various polymer systems has been documented through extensive testing protocols that evaluate oxidation induction time, thermal stability, and long-term performance characteristics. These studies consistently demonstrate the compound's ability to extend material service life and maintain performance properties under oxidative stress conditions.

Properties

IUPAC Name

methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMJCECEFTYEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027623
Record name Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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CAS No.

6386-38-5
Record name Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Record name Methyl di-t-butyl hydroxyhydrocinnamate
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate
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Record name Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Record name METHYL DI-T-BUTYL HYDROXYHYDROCINNAMATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be synthesized through the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . Another method involves using potassium hydroxide as a catalyst, with a material ratio of 2,6-di-tert-butylphenol to methyl acrylate of 1:1.1. The reaction is carried out at a dropping temperature of 110°C for 1.5 hours, followed by a reaction temperature of 130°C for 4 hours. The product is then crystallized in methanol, filtered, and dried to obtain a white solid with a yield of approximately 95% .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using similar conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

Plastics and Polymers

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is extensively used as an antioxidant in the production of polyolefins, such as polypropylene and polyethylene. Its ability to inhibit oxidative degradation enhances the longevity and performance of these materials.

Table 1: Antioxidant Efficacy in Plastics

Polymer TypeAntioxidant UsedConcentration (%)Performance Improvement
PolypropyleneThis compound0.1 - 0.5Increased thermal stability
PolyethyleneThis compound0.1 - 0.5Enhanced UV resistance
PolystyreneThis compound0.1 - 0.5Reduced discoloration

Food Packaging

In the food industry, this compound serves as an effective antioxidant in packaging materials. Its non-toxic nature makes it suitable for food contact applications while providing protection against oxidative spoilage.

Case Study: Food Packaging Efficacy
A study demonstrated that incorporating this compound into polyethylene films significantly reduced oxidation rates in packaged food products over a six-month period .

Lubricants and Greases

The compound is also utilized in lubricants to prevent oxidative degradation during high-temperature operations. Its incorporation improves the thermal stability of lubricants, thereby extending their service life.

Table 2: Performance of Lubricants with Antioxidant Additives

Lubricant TypeAntioxidant AddedTemperature Range (°C)Service Life Extension
Synthetic OilThis compoundUp to 15020%
Mineral OilThis compoundUp to 12015%

Coatings

In coatings and paints, this compound acts as a stabilizer against UV light degradation and oxidation. It helps maintain color integrity and performance over time.

Case Study: Coating Stability
Research indicates that coatings formulated with this compound exhibited significantly improved resistance to yellowing when exposed to UV light compared to those without the additive .

Environmental Impact and Safety

While this compound is generally regarded as safe for use in various applications, studies have been conducted to assess its environmental impact. Regulatory assessments indicate that it poses minimal risk when used according to guidelines .

Mechanism of Action

The antioxidant activity of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This prevents the oxidation of other molecules and stabilizes the polymer matrix .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate belongs to a family of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS: 2082-79-3)

  • Structure : Features an octadecyl (C18) ester group instead of methyl.
  • Properties: Higher molecular weight (estimated ~474.7 g/mol) and lipophilicity due to the long alkyl chain. Exhibits superior solubility in non-polar solvents and enhanced thermal stability .
  • Applications : Primarily used as a polymeric stabilizer in polyvinyl chloride (PVC) and wastewater treatment due to its resistance to hydrolysis and oxidative environments .
  • Synthesis: Prepared by transesterification of this compound with octadecyl alcohol using monobutyltin oxide as a catalyst .

Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (CAS: 6683-19-8)

  • Structure : A tetraester derivative where four 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate groups are linked to a pentaerythritol core.
  • Properties: Extremely high molecular weight (1,177.66 g/mol) and multifunctional antioxidative capacity due to four active phenolic groups. Melting point exceeds 100°C .
  • Applications : Used in high-performance polymers (e.g., polyethylene, polypropylene) for long-term thermal stabilization .
  • Synthesis : Involves esterification of pentaerythritol with excess 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid under acidic conditions.

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid (CAS: 20170-32-5)

  • Structure : The free acid form lacking an ester group.
  • Properties : Molecular weight 278.39 g/mol, with higher polarity and water solubility compared to ester derivatives. Acts as a metabolic biomarker for human exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants .
  • Applications : Intermediate in synthesizing ester derivatives (e.g., AO1010, AO1024). Detected in 88–98% of human urine samples, indicating widespread environmental exposure .

Methyl 3-(4-hydroxyphenyl)propionate

  • Structure : Lacks tert-butyl groups, reducing steric hindrance and antioxidative efficacy.
  • Properties : Lower molecular weight (194.23 g/mol) and reduced thermal stability compared to tert-butyl-substituted analogs.
  • Applications: Limited to low-temperature applications or as a precursor in fragrance synthesis .

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Melting Point (°C) Key Applications Synthesis Method
This compound 6386-38-5 292.42 60–67 Polymer stabilization, biosynthetic precursor Reaction of 2,6-di-tert-butylphenol + methyl acrylate
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate 2082-79-3 ~474.7 Not reported PVC stabilization, wastewater treatment Transesterification of methyl derivative
Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] 6683-19-8 1,177.66 >100 High-temperature polymer stabilization Esterification with pentaerythritol
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid 20170-32-5 278.39 Not reported Biomarker, synthetic intermediate Hydrolysis of ester derivatives

Research Findings and Key Differentiators

  • Antioxidative Efficiency : this compound offers moderate stability, while pentaerythritol derivatives excel in high-temperature environments due to multiple active sites . Octadecyl derivatives are preferred in hydrophobic matrices like PVC .
  • Environmental Impact : Biosynthesis of the methyl derivative using C. fimbriata and OPF juice reduces reliance on chemical synthesis, aligning with green chemistry principles .
  • Human Exposure : The free acid form (CAS: 20170-32-5) is a urinary biomarker, highlighting the environmental persistence of this antioxidant family .

Biological Activity

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, commonly referred to as an antioxidant compound, is characterized by its unique chemical structure and significant biological activity. This compound is synthesized from 2,6-di-tert-butylphenol and methyl acrylate, and it exhibits properties that make it valuable in various applications, particularly in biochemistry and molecular biology.

Chemical Structure

The molecular formula for this compound is C18H28O3C_{18}H_{28}O_3. The structure includes a phenolic hydroxyl group that is hindered sterically by two tert-butyl groups, which affects its reactivity and interaction with other molecules. The compound's structure facilitates intermolecular hydrogen bonding, enhancing its antioxidant properties.

Antioxidant Properties

This compound has been extensively studied for its antioxidant capabilities. It functions by scavenging free radicals and reducing oxidative stress in biological systems. The compound's effectiveness as an antioxidant stems from its ability to donate hydrogen atoms to free radicals, thus stabilizing them.

Case Studies

  • Oxidative Stress Mitigation : A study demonstrated that this compound significantly mitigates oxidative stress in rat models subjected to high fructose diets. It reduced markers of oxidative damage and inflammation in liver tissues, suggesting potential therapeutic applications in metabolic disorders .
  • Neuroprotective Effects : Research indicated that this compound protects neuronal cells from oxidative damage induced by neurotoxins. This highlights its potential role in neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects primarily involves the modulation of signaling pathways associated with oxidative stress. It activates the Nrf2 pathway, which is crucial for the expression of antioxidant proteins that protect against cellular damage.

Industrial Use

This compound is utilized in various industrial applications due to its stability under thermal and UV conditions. It serves as an effective stabilizer in plastics and coatings, enhancing the longevity and durability of products exposed to harsh environmental conditions.

Research Applications

In laboratory settings, this compound is employed as a substrate for detecting peroxidase activity. Its reactivity with peroxidases makes it a valuable tool in biochemical assays .

Comparative Analysis of Biological Activity

Study Model Findings
Eleazu et al. (2022)Rat modelReduced oxidative stress markers; improved liver function
Yang et al. (2021)Cell cultureNeuroprotective effects against oxidative damage
Zhang et al. (2021)Chondrocyte modelInhibition of apoptosis and extracellular matrix degradation

Q & A

Q. What experimental methodologies are recommended for synthesizing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and its derivatives?

The compound can be synthesized via transesterification using this compound (MPC) and alcohols (e.g., stearyl alcohol) with organic zinc salts as catalysts. Key parameters include reaction temperature (50–60°C), catalyst loading (0.1–0.3% w/w), and stoichiometric ratios to optimize yield and purity. Post-synthesis purification via recrystallization in ethanol is advised to achieve >98% purity .

Q. How can researchers validate the purity and structural integrity of this compound in synthetic workflows?

Use a combination of HPLC (C18 column, methanol/water mobile phase) and 1H/13C-NMR to confirm purity (>98%) and structural features like tert-butyl groups and ester linkages. Mass spectrometry (MS) with ESI+ ionization can verify molecular weight (e.g., m/z 530.87 for the stearyl ester derivative). Reference standards from pharmacopeial sources (e.g., USP) are critical for method validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is harmful via inhalation, skin contact, or ingestion. Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of exposure, wash skin with copious water for ≥15 minutes. Store in airtight containers at room temperature, avoiding light and moisture. Spill management requires ethanol-based deactivation and inert adsorbents .

Advanced Research Questions

Q. How does the metabolic fate of this compound inform human exposure assessments?

Rat metabolism studies reveal that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) is the primary urinary metabolite, acting as a biomarker for human exposure. Hydrolysis with β-glucuronidase followed by LC-MS/MS (MRM mode, LOD: 0.1 ng/mL) detects fenozan acid in 98% of human urine samples. Prevalent exposure routes include environmental contamination from polymer additives .

Q. What analytical challenges arise when distinguishing this compound from structurally similar antioxidants in environmental samples?

Co-elution issues with analogs (e.g., octadecyl or ethyl esters) require advanced chromatographic separation (UPLC with C18AQ columns) and high-resolution MS (Q-TOF). Isotopic labeling (e.g., ¹³C) or derivatization (BSTFA for silylation) enhances detection specificity. Method validation must address matrix effects in sludge or wastewater using isotopically labeled internal standards (e.g., BP-3-d5) .

Q. How do structural modifications (e.g., ester chain length) impact antioxidant efficacy and biological activity?

Increasing alkyl chain length (e.g., stearyl vs. methyl esters) enhances lipid solubility and thermal stability but reduces bioavailability. In vitro assays (DPPH radical scavenging, IC50: 10–20 μM) show tert-butyl groups and phenolic hydroxyls are critical for activity. Molecular dynamics simulations correlate steric hindrance from tert-butyl groups with reduced enzymatic degradation .

Q. What methodologies evaluate the environmental persistence and degradation pathways of this compound?

Use abiotic degradation studies (UV irradiation, hydrolysis at pH 3–11) and biotic assays (activated sludge microbial communities) to assess half-lives. LC-HRMS identifies degradation products like 3,5-di-tert-butyl-4-hydroxybenzoic acid. Ecotoxicity is tested via Daphnia magna bioassays (EC50: 1–5 mg/L) .

Critical Analysis of Contradictory Evidence

  • Synthetic Pathways: and describe transesterification as optimal, while emphasizes direct esterification. Resolution lies in substrate-specific conditions: transesterification is preferred for sterically hindered alcohols.
  • Metabolite Detection: reports fenozan acid as a biomarker, but earlier studies (pre-2021) did not detect parent compounds in urine. This discrepancy highlights the necessity of enzymatic hydrolysis for accurate exposure assessment.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

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